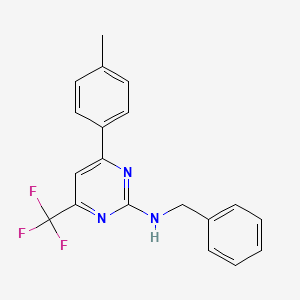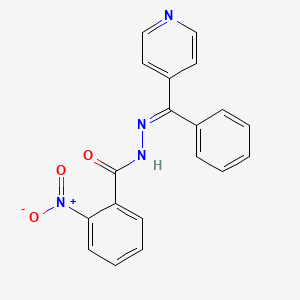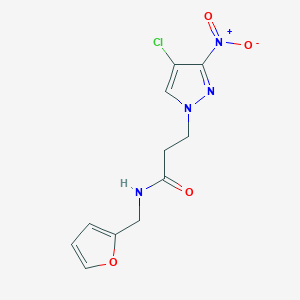
N-(3-((5-Fluorothiophene)-2-sulfonamido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE is a synthetic compound characterized by the presence of a fluorinated thienyl group and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE typically involves the following steps:
Formation of the Fluorinated Thienyl Intermediate: The initial step involves the synthesis of the 5-fluoro-2-thienyl compound through halogenation and subsequent functional group transformations.
Sulfonamide Formation: The fluorinated thienyl intermediate is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonamide linkage.
Acetamide Coupling: The final step involves coupling the sulfonamide intermediate with an acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the fluorinated thienyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thienyl derivatives.
Scientific Research Applications
N~1~-(3-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorinated thienyl group can engage in hydrophobic interactions, stabilizing the compound within the binding pocket. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(3-{[(5-CHLORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE
- N~1~-(3-{[(5-BROMO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE
- N~1~-(3-{[(5-METHYL-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE
Uniqueness
N~1~-(3-{[(5-FLUORO-2-THIENYL)SULFONYL]AMINO}PHENYL)ACETAMIDE is unique due to the presence of the fluorine atom, which can enhance the compound’s metabolic stability and binding affinity to target proteins. The fluorinated thienyl group also imparts distinct electronic properties, making this compound particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H11FN2O3S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[3-[(5-fluorothiophen-2-yl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C12H11FN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
InChI Key |
CYCDPFKNIZUHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10927531.png)
![5-(4-chlorophenyl)-N-[1-(2,4-dimethylphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10927535.png)
![4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10927542.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10927543.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10927549.png)
![(2Z)-2-{[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10927553.png)



![4-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10927577.png)

![6-(furan-2-yl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927602.png)
![9-ethyl-8-methyl-2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10927611.png)
![6-cyclopropyl-N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927625.png)
